14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is a polyunsaturated fatty acid derivative and a significant metabolite of arachidonic acid. This compound is synthesized through enzymatic processes involving epoxide hydrolase and is classified within the eicosanoid family, which plays critical roles in various physiological and pathological processes, particularly in inflammation and immune responses. Its molecular formula is , with a molecular weight of 336.47 g/mol .
This compound is derived from arachidonic acid, a key fatty acid involved in the biosynthesis of eicosanoids. The primary source for its synthesis in biological systems is through the hydrolysis of 14,15-leukotriene A4 by cytosolic epoxide hydrolase. It falls under the classification of eicosanoids, which are signaling molecules that exert various biological effects, particularly in inflammatory responses .
The synthesis of 14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid can be achieved through several methods:
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid has a complex structure characterized by multiple double bonds and hydroxyl groups. The structure can be represented as follows:
The compound exists primarily as a liquid with a purity greater than 98% when supplied commercially. It is often stored in solution at low temperatures to maintain stability .
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid can undergo various chemical reactions:
The mechanism of action for 14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid involves modulation of leukocyte functions. It is formed through the enzymatic hydrolysis of 14,15-leukotriene A4 by cytosolic epoxide hydrolase. The compound interacts with specific receptors on leukocytes to influence cell signaling pathways that regulate inflammation and immune responses .
Relevant analyses indicate that the compound remains stable under appropriate storage conditions but may undergo degradation if improperly handled .
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid has several scientific applications:
This compound represents a significant area of research due to its biological activities and potential therapeutic applications in inflammation-related conditions.
14,15-DHETE belongs to the dihydroxyeicosatetraenoic acid (diHETE) subclass of eicosanoids, characterized by two hydroxyl groups on adjacent carbons (vicinal diol). Its systematic chemical name is 14,15-dihydroxy-5Z,8Z,10E,12E-eicosatetraenoic acid, reflecting the specific geometry of its double bonds and stereochemical orientation. The compound exists as stereoisomers due to chiral centers at C-14 and C-15, with the predominant biologically relevant form being the 14(S),15(R)-diHETE isomer derived from soluble epoxide hydrolase (sEH) action. Structurally, it differs from prostaglandins (cyclopentane ring-containing) and leukotrienes (triene-containing) through its linear carbon chain with conjugated tetraene system. Within the diHETE family, positional isomers include 5,6-diHETE, 8,9-diHETE, and 11,12-diHETE, each exhibiting distinct biological activities based on hydroxyl group positioning [3] [6] [9].
Table 1: Structural Characteristics of Key Dihydroxy-Eicosatetraenoic Acid Metabolites
Compound | Systematic Name | Hydroxyl Positions | Double Bond Positions | Primary Biosynthetic Pathway |
---|---|---|---|---|
14,15-DHETE | 14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid | 14,15 | 5,8,10,12 | Soluble Epoxide Hydrolase (sEH) |
11,12-DHETE | 11,12-dihydroxy-5,8,14-eicosatrienoic acid | 11,12 | 5,8,14 | Cytochrome P450 (CYP) ω-hydroxylase |
8,15-diHETE | 8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid | 8,15 | 5,9,11,13 | Dual Lipoxygenase (LOX) |
5,15-diHETE | 5,15-dihydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid | 5,15 | 6,8,11,13 | Dual Lipoxygenase (LOX) |
The discovery of 14,15-DHETE emerged from pioneering investigations into arachidonic acid metabolism in vascular tissues during the early 1980s. In 1984, Marcus and colleagues first identified and characterized the compound during studies on human umbilical vein endothelial cells (HUVECs). Through incubation with [1-14C]arachidonic acid followed by reverse-phase high-pressure liquid chromatography (RP-HPLC), they observed metabolites beyond the known prostaglandins. Gas chromatography-mass spectrometry (GC-MS) analysis of trimethylsilyl ether derivatives confirmed the structure as 15(S)-hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE) and its downstream dihydroxy metabolites. When endothelial cells were incubated with the precursor 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE), four distinct UV-absorbing peaks corresponding to 8,15(S)-dihydroxy-5,9,11,13-eicosatetraenoic acids (8,15-diHETEs) were detected. This discovery provided the first evidence that endothelial cells possess enzymatic machinery (later identified as lipoxygenases) capable of producing dihydroxy metabolites from hydroperoxy precursors [2].
Concurrently in 1981, Oliw and colleagues identified two novel dihydroxyeicosatrienoic acids during arachidonic acid metabolism studies in rabbit renal cortex. Using low-speed supernatants and NADPH-fortified microsomes, they detected 11,12-dihydroxy-5,8,14-eicosatrienoic acid and 14,15-dihydroxy-5,8,11-eicosatrienoic acid (later termed DHETEs) as major metabolites. Carbon monoxide inhibition experiments demonstrated the involvement of cytochrome P450-dependent monooxygenase systems in their formation. This renal study expanded the known pathways of arachidonate metabolism and established that multiple enzymatic routes could generate dihydroxy metabolites with potentially distinct biological functions [5].
14,15-DHETE biosynthesis occurs through two primary enzymatic pathways within the broader arachidonic acid cascade:
Lipoxygenase-Dependent Pathway: In vascular endothelial cells, arachidonic acid undergoes 15-lipoxygenase (15-LOX) oxidation to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE). This unstable intermediate is reduced to 15(S)-HETE or further metabolized via leukotriene A4 synthase-like activity to form unstable 14,15-epoxy-eicosatetraenoic intermediates (analogous to leukotriene A4). Hydrolysis yields 8,15-diHETE isomers with varying double-bond geometries. This pathway predominates in leukocytes and endothelial cells during inflammatory responses [2] [9].
Cytochrome P450/Epoxide Hydrolase Pathway: The cytochrome P450 epoxygenases (primarily CYP2C and CYP2J subfamilies) convert arachidonic acid to 14,15-epoxyeicosatrienoic acid (14,15-EET). Soluble epoxide hydrolase (sEH) then catalyzes the hydrolysis of this epoxide to form 14,15-dihydroxy-eicosatrienoic acid (14,15-DHET), which is structurally equivalent to 14,15-DHETE. This pathway operates constitutively in renal, vascular, and hepatic tissues, influencing vascular tone and renal sodium handling. The 14,15-DHET formed via this route typically exhibits 14(S),15(R)-stereochemistry [3] [9].
Table 2: Biosynthetic Pathways Generating 14,15-DHETE and Related Metabolites
Precursor | Primary Enzyme | Initial Product | Converting Enzyme | Final Product |
---|---|---|---|---|
Arachidonic Acid | 15-Lipoxygenase (15-LOX) | 15(S)-HPETE | Leukotriene A4 Synthase | 14,15-epoxy-5,8,10,12-eicosatetraenoic acid |
14,15-epoxy-5,8,10,12-eicosatetraenoic acid | Spontaneous/Enzymatic Hydrolysis | - | - | 8,15-diHETE isomers |
Arachidonic Acid | CYP2C/2J Epoxygenases | 14,15-EET | Soluble Epoxide Hydrolase (sEH) | 14,15-DHET (14,15-DHETE) |
15(S)-HETE | 5-Lipoxygenase (5-LOX) | 5(S),15(S)-DiHpETE | Peroxidases | 5(S),15(S)-DiHETE |
The metabolic fate of 14,15-DHETE involves further oxidation via β-oxidation in peroxisomes, ω-oxidation by cytochrome P450 enzymes (particularly CYP4A and CYP4F isoforms), or conjugation reactions. Studies in liver and kidney peroxisomes demonstrate conversion to shorter-chain metabolites like 8-hydroxyhexadecatrienoic acid, facilitating elimination. Additionally, 14,15-DHETE may undergo esterification into membrane phospholipids, creating storage pools for rapid mobilization during cellular activation [3] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: